5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
This compound is a structurally complex Meldrum’s acid derivative featuring a benzodioxole-thiazole hybrid substituent. Its IUPAC name, 5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, highlights the presence of a benzodioxol-5-yl group fused to a thiazole ring, which is further connected via an aminomethylene bridge to the dioxane-dione core (CAS: 1354020-55-5; molecular formula: C₁₇H₁₅N₂O₆S) . The benzodioxole moiety (a methylenedioxy-substituted benzene ring) and thiazole (a sulfur- and nitrogen-containing heterocycle) confer distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-17(2)24-14(20)10(15(21)25-17)6-18-16-19-11(7-26-16)9-3-4-12-13(5-9)23-8-22-12/h3-7H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMCCCBPRXDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant antitumor activities against various cell lines.
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines.
Biochemical Analysis
Biological Activity
The compound 5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The structural formula of the compound can be broken down into several key components:
- Benzo[d][1,3]dioxole : A bicyclic structure known for its pharmacological properties.
- Thiazole : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Dioxane : A cyclic ether contributing to the compound's stability.
The molecular formula is with a molecular weight of 384.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the thiazole ring from appropriate amines and carbonyl compounds.
- Coupling with benzo[d][1,3]dioxole derivatives to introduce the aromatic system.
- Final modifications to obtain the dioxane moiety.
Anticancer Properties
Numerous studies have evaluated the anticancer activity of compounds related to the structure of this compound). The following findings summarize key results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | Induction of apoptosis |
| C7 | A549 | 2.06 ± 0.09 | EGFR inhibition |
| C16 | MCF-7 | 2.55 ± 0.34 | Cell cycle arrest |
These compounds demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values were generally below 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound appears to be mediated through several mechanisms:
- EGFR Inhibition : Compounds similar to our target have shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
- Apoptosis Induction : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells by modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds induce cell cycle arrest at various phases, preventing cancer cell division and proliferation .
Case Studies
A notable case study involved the evaluation of a derivative with a similar structure in a preclinical model:
- Study Design : The compound was administered to mice bearing xenograft tumors derived from human cancer cell lines.
- Results : Significant tumor growth inhibition was observed compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of compounds containing the thiazole and benzo[d][1,3]dioxole structures exhibit significant antitumor properties. For instance, a series of thiazole derivatives linked to benzo[d][1,3]dioxole have been synthesized and evaluated for their anticancer effects. These compounds demonstrated promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Studies have shown that compounds similar to 5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione possess significant antimicrobial activities. The incorporation of the thiazole moiety enhances the efficacy against a range of bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specific derivatives have shown effectiveness in inhibiting enzymes related to cancer progression and microbial resistance. The design of these inhibitors often involves structure-based drug design to optimize binding affinity and selectivity .
Case Study 1: Antitumor Evaluation
A study published in Medicinal Chemistry explored a series of N-substituted thiazole derivatives linked to benzo[d][1,3]dioxole for their antitumor activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| C1 | 10 | Breast |
| C2 | 15 | Lung |
| C3 | 25 | Colon |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives linked to benzo[d][1,3]dioxole. The study reported minimum inhibitory concentrations (MICs) against several pathogens:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| C4 | 8 | Staphylococcus aureus |
| C5 | 16 | Escherichia coli |
| C6 | 32 | Candida albicans |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of Meldrum’s acid derivatives functionalized with heterocyclic substituents. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
In contrast, electron-withdrawing groups like chlorine (CAS 25063-46-1) or bromine (CAS 946387-42-4) increase electrophilicity, favoring nucleophilic substitution or cross-coupling reactions . Bis(methylthio) derivatives (CAS 100981-05-3) exhibit thioether-mediated reactivity, enabling applications in click chemistry .
Biological Activity: While direct antimicrobial data for the target compound are unavailable, structurally related thiourea derivatives (e.g., compound 4d in ) show moderate activity against Staphylococcus aureus (MIC = 7 µg/mL) .
Synthetic Methodologies: The target compound likely derives from a condensation reaction between 4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine and Meldrum’s acid, analogous to the synthesis of 5-{[(3-fluorophenyl)amino]methylene} derivatives () . Cyclization strategies using formaldehyde or amines () are applicable to related thiourea intermediates.
Physical Properties :
- Meldrum’s acid derivatives generally exhibit low melting points (e.g., 144°C for pyrazole analogs in ) and sensitivity to hydrolysis. The steric bulk of the benzodioxole-thiazole group may improve thermal stability compared to smaller substituents like chlorine or fluorine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with cyclization of 4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine via condensation with formaldehyde and ammonia under reflux (60–90°C) in ethanol or DMF .
- Step 2 : Introduce the methylene-dioxane-dione moiety using 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives under acidic or basic catalysis. Monitor via TLC (silica gel plates, iodine visualization) .
- Optimization : Adjust solvent polarity (e.g., DMF for higher solubility), reaction time (4–8 hours), and stoichiometric ratios (1:1.2 for amine:dione). Use HRMS and NMR to confirm intermediates .
Q. How should researchers characterize the structural purity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole), thiazole NH (δ 10–12 ppm), and methylene groups (δ 4.5–5.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error .
- Melting Point : Compare with literature values (e.g., 218–220°C for analogs) to assess crystallinity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Protocols :
- Antimicrobial : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference MIC values from analogs (e.g., 1–19 µg/mL) .
- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF7). IC50 values for related dioxole-thiazole hybrids range from 5–50 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Case Study :
- Observation : Some benzo[d][1,3]dioxole-thiazole hybrids show potent anticancer activity (IC50 <10 µM), while others lack efficacy .
- Resolution :
Perform molecular docking to compare binding affinities with targets (e.g., tubulin for anticancer activity) .
Validate with isothermal titration calorimetry (ITC) to quantify target-ligand interactions .
Analyze substituent effects (e.g., electron-withdrawing groups on thiazole enhance activity) via QSAR models .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Approaches :
- Structural Modifications : Replace labile methylene groups with cyclopropyl or fluorinated moieties to resist oxidative degradation .
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2). Compare with control compounds (e.g., t1/2 <30 minutes indicates instability) .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Workflow :
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR or PARP) to identify critical binding residues .
ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4), solubility (≥50 µM), and CYP450 inhibition profiles .
Synthetic Prioritization : Rank derivatives by docking scores (e.g., Glide SP scores <−6 kcal/mol) and synthetic feasibility .
Q. What experimental controls are critical when assessing mechanism of action (MoA)?
- Key Controls :
- Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for apoptosis assays) and vehicle-only groups .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
- Genetic Validation : Knock down suspected targets (e.g., siRNA for caspase-3 in apoptosis assays) .
Notes for Experimental Design
- Synthesis Reproducibility : Replicate reactions ≥3 times; report yields as mean ± SD .
- Biological Assays : Use passage-controlled cells (<20 passages) and validate with commercial reference standards (e.g., ATCC strains) .
- Data Interpretation : Apply statistical tests (e.g., ANOVA with Tukey’s post hoc) for biological replicates (n=6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
